molecular formula C20H21ClN8 B2373885 5-Chloro-6-(4-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)pyridine-3-carbonitrile CAS No. 2310123-60-3

5-Chloro-6-(4-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)pyridine-3-carbonitrile

Cat. No.: B2373885
CAS No.: 2310123-60-3
M. Wt: 408.89
InChI Key: ADELTYVNURPMQJ-UHFFFAOYSA-N
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Description

5-Chloro-6-(4-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyridine ring, a triazolopyridazine moiety, and a diazepane ring, making it a unique and potentially valuable molecule in medicinal chemistry and other scientific fields.

Preparation Methods

The synthesis of 5-Chloro-6-(4-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)pyridine-3-carbonitrile can be achieved through a multi-step process involving various chemical reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically requires a palladium catalyst and a boron reagent . The specific conditions and reagents used can vary, but the general process involves the coupling of a halogenated pyridine derivative with a boronic acid or ester.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new therapeutic agents. It can be used as a starting point for the synthesis of drugs targeting various biological pathways.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules, such as enzymes or receptors.

    Industrial Applications: The compound’s chemical properties make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which 5-Chloro-6-(4-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)pyridine-3-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound’s structure allows it to form specific interactions with its targets, which can be studied using molecular modeling and other techniques .

Comparison with Similar Compounds

Similar compounds to 5-Chloro-6-(4-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)pyridine-3-carbonitrile include other heterocyclic compounds containing triazole and pyridazine moieties. These compounds share some structural similarities but may differ in their chemical properties and biological activities. Examples of similar compounds include:

The uniqueness of this compound lies in its specific combination of structural features, which can confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

5-chloro-6-[4-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN8/c21-16-11-14(12-22)13-23-20(16)28-8-2-7-27(9-10-28)18-6-5-17-24-25-19(29(17)26-18)15-3-1-4-15/h5-6,11,13,15H,1-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADELTYVNURPMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C3N2N=C(C=C3)N4CCCN(CC4)C5=C(C=C(C=N5)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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